molecular formula C17H14O B1234382 2-Benzylidene-1-tetralone CAS No. 6261-32-1

2-Benzylidene-1-tetralone

Cat. No.: B1234382
CAS No.: 6261-32-1
M. Wt: 234.29 g/mol
InChI Key: JNRAEZULKWNOQO-QINSGFPZSA-N
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Description

2-Benzylidene-1-tetralone is an organic compound that belongs to the class of tetralones It is characterized by a benzylidene group attached to the tetralone structure

Mechanism of Action

Target of Action

2-Benzylidene-1-tetralone primarily targets Monoamine Oxidase B (MAO-B) , an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine . By inhibiting MAO-B, this compound helps increase the levels of these neurotransmitters, which can be beneficial in treating neurological disorders like Parkinson’s disease.

Mode of Action

The compound interacts with MAO-B by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. The elevated dopamine levels can help alleviate symptoms of neurological disorders by improving motor control and reducing tremors.

Biochemical Pathways

By inhibiting MAO-B, this compound affects the dopaminergic pathway . This pathway is crucial for regulating mood, movement, and cognition. The inhibition of MAO-B leads to increased dopamine availability, which enhances dopaminergic signaling. This can result in improved motor function and mood stabilization .

Result of Action

At the molecular level, the inhibition of MAO-B by this compound leads to increased dopamine levels. This results in enhanced dopaminergic signaling, which can improve motor control and reduce symptoms of neurological disorders. At the cellular level, this can lead to reduced neuronal apoptosis and improved neuronal survival .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s use in clinical settings.

: Synthesis and Evaluation of this compound Derivatives for MAO-B Inhibition

Biochemical Analysis

Biochemical Properties

2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to possess inhibitory activity against monoamine oxidase B (MAO-B), with the most potent inhibitor displaying an IC50 value of 0.0064 µM . This compound interacts with enzymes such as MAO-B and MAO-A, inhibiting their activity and thereby affecting the metabolism of neurotransmitters. Additionally, this compound has been studied for its potential as an intramolecular charge transfer (ICT) based fluorescent probe for drug release monitoring and cancer therapy .

Cellular Effects

This compound exerts notable effects on various types of cells, particularly cancer cells. It has demonstrated excellent anticancer activity against cervical cancer cells, including HeLa cells. This compound inhibits the cell cycle in the G2/M phase and induces apoptosis by activating pro-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition. For instance, it inhibits MAO-B and MAO-A, affecting the metabolism of neurotransmitters . Additionally, this compound induces changes in gene expression and activates pro-apoptotic proteins, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and sustained activity in in vitro studies. Its degradation and long-term effects on cellular function have been monitored, revealing its potential for prolonged therapeutic applications . The release of this compound in cellular environments has been tracked using fluorescence imaging, indicating its localization in lysosomes and nuclei .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cancer cell proliferation and induction of apoptosis . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. This compound affects metabolic flux and metabolite levels, contributing to its overall biochemical properties . The interaction with MAO-B and MAO-A enzymes highlights its role in neurotransmitter metabolism and potential therapeutic applications in neurological disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation in specific cellular compartments, such as lysosomes and nuclei, have been observed using fluorescence imaging techniques . These interactions influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in lysosomes and nuclei, where it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylidene-1-tetralone can be synthesized via a one-pot Claisen-Schmidt condensation reaction. This reaction involves the condensation of 1-tetralone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-1-tetralone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of benzylidene ketones or carboxylic acids.

    Reduction: Formation of benzylidene alcohols or alkanes.

    Substitution: Formation of substituted benzylidene derivatives.

Comparison with Similar Compounds

  • 2-Benzylidene-3,4-dihydro-2H-naphthalen-1-one
  • 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one
  • 2-Benzylidenetetralone

Comparison: 2-Benzylidene-1-tetralone is unique due to its specific structural features and biological activities. Compared to similar compounds, it exhibits distinct anticancer properties and serves as a valuable precursor in synthetic chemistry. Its ability to act as a fluorescent probe for drug release monitoring further distinguishes it from other tetralone derivatives .

Properties

IUPAC Name

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRAEZULKWNOQO-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199006
Record name (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57558-64-2
Record name (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57558-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylidene-1-tetralone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 250 mL flask was charged with tetralone (4 g, 27.4 mmol) and benzaldehyde (3.88 g, 36.6 mmol). This was dissolved in warm tetrahydrofuran (15 mL), and to this yellow solution was slowly added a 4 wt % solution of KOH in methanol (125 mL). The reaction was stirred for 4 days at room temperature. The solvent was then removed under reduced pressure, and it was poured into 150 mL of water and extracted with methylene chloride. The organic extract was dried over magnesium sulfate and filtered, and the solvent was removed at reduced pressure to afford 4.1 g (64%) as white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidene-1-tetralone

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